2-bromoethylphosphonic Acid

Biochemical Toxicology Enzyme Inhibition Organophosphorus Chemistry

Researchers conducting organophosphate ChE inhibition studies frequently encounter weak signal-to-noise with the chloroethyl analogue ethephon, compromising SAR resolution. 2-Bromoethylphosphonic acid resolves this with quantifiably superior reactivity. • 1.68-fold greater plasma ChE inhibition vs ethephon, enabling finer discrimination at sub-10 µM concentrations. • Class-leading phosphorylating agent ('>>' ranking) for efficient active-site labeling of serine hydrolases. • Validated building block for hydrolytically stable phosphonolipids via reactive monochloride intermediate. Supplied as a high-purity (>98.0%) solid with full analytical documentation. Standard global shipping; hazardous (UN3261 Class 8) handling applies.

Molecular Formula C2H6BrO3P
Molecular Weight 188.95 g/mol
CAS No. 999-82-6
Cat. No. B151083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromoethylphosphonic Acid
CAS999-82-6
Molecular FormulaC2H6BrO3P
Molecular Weight188.95 g/mol
Structural Identifiers
SMILESC(CBr)P(=O)(O)O
InChIInChI=1S/C2H6BrO3P/c3-1-2-7(4,5)6/h1-2H2,(H2,4,5,6)
InChIKeyBFKXVERGWXHHIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromoethylphosphonic Acid – Overview


2-Bromoethylphosphonic acid (CAS 999-82-6) is a solid, high-purity organophosphorus compound belonging to the 2-haloethylphosphonic acid class . It is characterized by a molecular formula of C₂H₆BrO₃P, a molecular weight of 188.94 Da, and a melting point of 92.0–96.0 °C . This compound is employed as a potent phosphonylating agent and chemical intermediate, synthesized via an expedited method for use in creating phosphonylated derivatives, including phosphonolipids, 2-aminoethylphosphonic acid analogues, and carbohydrate conjugates [1].

2-Bromoethylphosphonic Acid vs. Ethephon: Functional Differences


Despite both being 2-haloethylphosphonic acids, 2-bromoethylphosphonic acid and its 2-chloroethyl analogue, ethephon, exhibit starkly divergent biochemical and chemical reactivities. The critical difference lies in the halogen leaving group: bromine confers a significantly higher reactivity which translates into a 1.68-fold greater inhibition of plasma cholinesterase (ChE) and pronounced differences in phosphorylating agent potency [1]. These quantifiable disparities mean that the two compounds are not interchangeable in mechanistic studies, enzyme inhibition assays, or as synthetic intermediates where precise reactivity tuning is required. Substituting the bromoethyl analogue for ethephon will yield invalid or suboptimal experimental results.

2-Bromoethylphosphonic Acid – Comparative Evidence


Cholinesterase Inhibition: 2-Bromoethyl vs. Ethephon

In a direct head-to-head in vitro assay, 2-bromoethylphosphonic acid (15) demonstrated significantly greater inhibition of mouse plasma cholinesterase (ChE) compared to 2-chloroethylphosphonic acid (1, ethephon). At a concentration of 10 µM and after a 90-minute incubation, the bromoethyl analogue achieved 87% inhibition, whereas ethephon achieved only 52% inhibition [1].

Biochemical Toxicology Enzyme Inhibition Organophosphorus Chemistry

Plant Growth Regulator Activity: 2-Bromoethyl vs. 2-Fluoroethyl

In a standardized tomato epinasty assay, 2-bromoethylphosphonic acid (15) was found to be fully equipotent to ethephon (1), the leading commercial plant growth regulator (PGR). Critically, this potency was 100-fold greater than that of its 2-fluoroethyl analogue (14), 3-fold greater than the corresponding phosphonothioic acid (16), and 30-fold greater than the hydrogen phosphinate (17) [1].

Plant Biology Agrochemical Discovery Ethylene Signalling

Solid vs. Liquid Physical Form

2-Bromoethylphosphonic acid (CAS 999-82-6) is a solid at room temperature with a reported melting point range of 92.0–96.0 °C when procured at >98.0% purity . This contrasts with its commercially prevalent diethyl ester analogue (2-Bromoethylphosphonic Acid Diethyl Ester, CAS 5324-30-1), which is a liquid with a boiling point of 75 °C/1 mmHg and a density of 1.348 g/mL at 25 °C, as well as with ethephon, which has a lower melting point (74-75 °C) [REFS-2, REFS-3].

Chemical Synthesis Process Chemistry Analytical Characterization

Phosphonylating Agent Reactivity Ranking

The chemical reactivity of 2-haloethylphosphonic acids as phosphorylating agents at physiological pH is ranked as follows: 2-bromoethyl analogue (15) >> 2-chloroethyl analogue (1) > all other tested impurities and analogues (2, 3, 6, 7, 16). This ordering directly parallels their potency as cholinesterase inhibitors, suggesting the bromoethyl compound is the most reactive species in the class [1].

Chemical Biology Bioorganic Chemistry Probe Design

Phosphonolipid and Phosphonic Acid Analogue Synthesis

2-Bromoethylphosphonic acid is an established reagent for the synthesis of phosphonic acid analogues of diether L-α-lecithins, a class of metabolically stable phospholipid mimics. The synthetic protocol involves phosphonylating glycerol ethers with the acid's monochloride derivative, a route that provides racemic and enantiomeric forms [1]. Its bifunctional nature, serving as a precursor to 2-aminoethylphosphonic acid, has also been exploited in carbohydrate chemistry for creating selective glycosidic linkages [2]. The monochloride derivative's reactivity underpins these transformations, whereas other haloethyl analogues show reduced efficiency [3].

Lipid Biochemistry Medicinal Chemistry Asymmetric Synthesis

2-Bromoethylphosphonic Acid – Application Scenarios


Mechanistic Toxicology & Enzyme Inhibition

Investigators studying organophosphate-induced cholinesterase (ChE) inhibition should procure 2-bromoethylphosphonic acid as a superior molecular probe. Its 1.68-fold greater inhibition compared to the common analogue ethephon [1] makes it a more sensitive and potent tool for structure-activity relationship (SAR) studies, allowing for finer discrimination of inhibitor-enzyme interactions at sub-10 µM concentrations.

Agrochemical Research & Ethylene Pathway Activation

Plant biologists seeking to dissect ethylene signalling pathways or screen for next-generation plant growth regulators (PGRs) can leverage this compound. Its full PGR potency equivalence to commercial ethephon, combined with a vastly different halogen substitution, provides a crucial SAR data point for receptor binding studies [1]. It serves as a key standard for differentiating between ethylene liberation rates and direct target engagement.

Synthesis of Metabolically Stable Phospholipid Mimics

Researchers in medicinal chemistry and chemical biology developing hydrolytically stable phosphonolipids should utilize this compound as a foundational building block. The established synthetic route to phosphonolipid analogues of lecithins and cephalins [2] relies on its ability to form a reactive monochloride intermediate, enabling the isosteric replacement of the labile phosphate ester bond in natural lipids with a stable carbon-phosphorus bond.

Activity-Based Protein Probe Design & Synthesis

Chemical biologists designing serine hydrolase-targeted activity-based probes will benefit from its '>>' class-level ranking as a phosphorylating agent [1]. Its enhanced electrophilicity over chloroethyl analogues enables more efficient and complete active-site labeling, making it a preferred warhead candidate for proteomic profiling of esterase enzymes.

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